2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Overview
Description
“2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” is a chemical compound with the molecular formula C7H9BrN2S . It has a molecular weight of 233.13 g/mol . This compound is also known by several synonyms, including “2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine” and “2-bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine” among others .
Molecular Structure Analysis
The IUPAC name for this compound is "2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine" . The InChI code is “InChI=1S/C7H9BrN2S/c1-10-3-2-5-6(4-10)11-7(8)9-5/h2-4H2,1H3” and the InChIKey is "VJHFJWBPUCAWHS-UHFFFAOYSA-N" . The canonical SMILES structure is "CN1CCC2=C(C1)SC(=N2)Br" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.13 g/mol . It has a computed XLogP3-AA value of 1.9, which is a measure of its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The exact mass is 231.96698 g/mol . The compound is a solid at room temperature .Scientific Research Applications
- Chemical Properties and Storage
- Application Summary : “2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” has specific chemical properties such as a boiling point of 286.4±30.0 °C, a density of 1.594±0.06 g/cm3, and a pKa of 6.41±0.20 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .
- Method of Application : These properties are important for handling and storage of the compound, and may also influence its behavior in certain reactions .
- Chemical Properties and Storage
- Application Summary : “2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine” has specific chemical properties such as a boiling point of 286.4±30.0 °C, a density of 1.594±0.06 g/cm3, and a pKa of 6.41±0.20 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .
- Method of Application : These properties are important for handling and storage of the compound, and may also influence its behavior in certain reactions .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c1-10-3-2-5-6(4-10)11-7(8)9-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHFJWBPUCAWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457639 | |
Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
CAS RN |
143150-92-9 | |
Record name | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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